molecular formula C17H15N5O2 B2501862 8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-57-6

8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2501862
CAS No.: 476480-57-6
M. Wt: 321.34
InChI Key: XOGNFGKWWHBYAN-UHFFFAOYSA-N
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Description

8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a naphthalen-1-ylmethyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting from simple precursors like formamide and acetic acid, the purine core can be synthesized through cyclization reactions.

    Functional Group Introduction: The amino group can be introduced via nucleophilic substitution reactions, while the methyl group can be added through alkylation reactions.

    Naphthalen-1-ylmethyl Group Addition: This step might involve Friedel-Crafts alkylation to attach the naphthalen-1-ylmethyl group to the purine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could produce various substituted purines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, purine derivatives are often studied for their potential roles in cellular processes. This compound could be investigated for its interactions with nucleic acids and proteins.

Medicine

Purine derivatives have been explored for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties. This compound might be studied for similar applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, and nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is a methylxanthine derivative of purine.

    Theobromine: Another methylxanthine found in cocoa and chocolate.

Uniqueness

What sets 8-amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione apart is its specific substitution pattern, which could confer unique chemical and biological properties compared to other purine derivatives.

Biological Activity

8-Amino-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant potential in medicinal chemistry. Its structure features a purine base modified with various functional groups, suggesting diverse biological interactions. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C₁₇H₁₅N₅O₂, with a molecular weight of 305.34 g/mol. It has notable structural characteristics that contribute to its biological activity:

PropertyValue
Molecular FormulaC₁₇H₁₅N₅O₂
Molecular Weight305.34 g/mol
CAS Number17946-48-4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Antiviral Activity

The compound has also demonstrated antiviral activity against several viruses. Studies have suggested that it inhibits viral replication by interfering with viral RNA synthesis. This property may be attributed to its ability to mimic nucleoside structures, thus disrupting the viral life cycle .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes such as DNA polymerases and reverse transcriptases, which are crucial for viral replication and cancer cell proliferation.
  • Induction of Oxidative Stress : It has been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells.
  • Modulation of Signaling Pathways : The compound can modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition. The IC50 values were determined as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

This data suggests that the compound is particularly effective against breast cancer cells compared to others.

Study 2: Antiviral Effects

In another study focusing on antiviral activity, researchers found that the compound inhibited the replication of influenza virus in vitro. The results indicated a dose-dependent response with an EC50 value of approximately 10 µM, demonstrating its potential as an antiviral agent .

Properties

IUPAC Name

8-amino-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-21-14-13(15(23)20-17(21)24)22(16(18)19-14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H2,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGNFGKWWHBYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-57-6
Record name 8-AMINO-3-METHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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